molecular formula C8H10N2O4S B172411 Methyl (4-sulfamoylphenyl)carbamate CAS No. 14070-56-5

Methyl (4-sulfamoylphenyl)carbamate

Cat. No.: B172411
CAS No.: 14070-56-5
M. Wt: 230.24 g/mol
InChI Key: JQWKTXIPRZXRJP-UHFFFAOYSA-N
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Description

Methyl (4-sulfamoylphenyl)carbamate is a chemical research reagent belonging to a class of CNS-active sulfamoylphenyl carbamate derivatives investigated for their potential in neuroscience and medicinal chemistry . This compound shares a core structural motif with other anticonvulsant carbamate derivatives, which have shown potent activity in preclinical models such as the maximal electroshock (MES) test, a standard model for identifying agents that suppress seizure spread . The core structure combines a carbamate moiety and a sulfonamide group, both of which are significant in the design of modern antiepileptic drugs and carbonic anhydrase inhibitors . The primary research applications of this compound and its analogs are in the study of anticonvulsant mechanisms and the inhibition of carbonic anhydrase (CA) isoforms . Researchers utilize this class of compounds to investigate the inhibition of human CA isoforms, including the cytosolic hCA I and II, as well as the brain-associated hCA VII, which is a recognized target for antiepileptic drugs . The presence of both the carbamate and sulfamoyl groups in a single molecule is a key feature for this bioactivity, making it a valuable tool for enzymology and neuropharmacology research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWKTXIPRZXRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402648
Record name Methyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14070-56-5
Record name Methyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, sulfanilamide reacts with excess DMC (molar ratio 1:1.5–2.5) at 70–100°C under CO₂ pressures of 5–200 bar. Catalysts such as pivalic acid or isobutyric acid enhance reaction rates by facilitating intermediate carbamic acid formation. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–100°CHigher temperatures reduce reaction time but risk decomposition
CO₂ Pressure50–150 barModerate pressures balance selectivity and rate
Catalyst Loading1–5 mol%Excessive catalyst promotes side products
Reaction Time6–12 hoursProlonged durations improve conversion but lower selectivity

Yields typically range from 65% to 85%, with purity >95% after recrystallization from ethanol.

Diphenyl Carbonate-Mediated Carbamoylation

A patent-derived two-step process utilizes diphenyl carbonate (DPC) as a carbamoylating agent. This method is advantageous for large-scale production due to milder conditions and easier byproduct removal.

Step 1: Formation of 4-Sulfamoyl Phenyl Carbamate

Sulfanilamide reacts with DPC (1.5:1 molar ratio) in methanol or acetone at 70–100°C for 36–48 hours. Catalysts such as pivalic acid (3 mol%) improve conversion efficiency:

The phenol byproduct is removed via distillation, yielding 80–90% intermediate.

Step 2: Methylamine Quenching

The intermediate is treated with methylamine in methanol at 40–60°C for 2–4 hours, yielding the final product with >90% purity after filtration.

Ethyl Carbamate Transesterification

A less common but versatile approach involves transesterification of ethyl carbamate with sulfanilamide derivatives. Adapted from sulfonamide hybrid synthesis, this method requires anhydrous conditions:

Procedure and Challenges

Sulfanilamide is reacted with ethyl carbamate in dry 1,4-dioxane under reflux (120°C) for 24 hours. Triethylamine (2 eq) acts as a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack on the carbamate carbonyl.

ComponentRole
1,4-DioxaneSolvent (high dielectric constant)
TriethylamineBase (neutralizes H⁺)
Ethyl carbamateCarbamoyl donor

Yields are moderate (50–60%) due to competing hydrolysis and N-methylation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
DMC/CO₂65–8595+HighLow (CO₂ utilization)
DPC80–9090+HighModerate (phenol waste)
Ethyl Carbamate50–6085–90LowHigh (toxic solvent)

Key Findings:

  • The DPC method offers the highest yield and scalability but generates phenol waste requiring treatment.

  • DMC/CO₂ is more sustainable but requires high-pressure equipment.

  • Transesterification with ethyl carbamate is limited to small-scale research due to low efficiency.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

All methods proceed via nucleophilic acyl substitution. The sulfonamide nitrogen attacks the electrophilic carbonyl carbon of the carbamate precursor (DMC, DPC, or ethyl carbamate), displacing a leaving group (methoxide, phenoxide, or ethoxide).

Common Side Products

  • N-Methylated Byproducts: Occur when excess methylating agents (e.g., DMC) react with the sulfonamide nitrogen.

  • Hydrolysis Products: Water traces in solvents lead to sulfanilamide regeneration and carbamic acid decomposition.

Industrial-Scale Considerations

For commercial production, the DPC method is preferred due to:

  • Batch Reactor Compatibility: Operates at atmospheric pressure.

  • Byproduct Reusability: Phenol can be recovered and sold.

  • Regulatory Compliance: Avoids high-pressure CO₂ systems .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Methyl (4-sulfamoylphenyl)carbamate is primarily recognized for its role in drug development. It serves as a precursor for synthesizing sulfonamide derivatives, which exhibit notable antibacterial and antifungal properties. These derivatives are crucial in combating various bacterial infections and are being explored for their efficacy against resistant strains.

Case Study: Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds like 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC). In experimental models, MSPC demonstrated significant efficacy with effective doses (ED50) of 13 mg/kg for intraperitoneal administration and 28 mg/kg orally . The pharmacokinetic properties of MSPC and its enantiomers indicate that they could be developed into therapeutic agents for epilepsy.

Agricultural Chemicals

The compound is also utilized in the formulation of pesticides and herbicides . Its sulfonamide group enhances the effectiveness of these agricultural chemicals while minimizing harm to beneficial insects. This dual functionality makes this compound a valuable component in sustainable agricultural practices.

Application in Crop Protection

Research indicates that compounds derived from this compound can provide effective solutions for crop protection against pests while being less toxic to non-target organisms . This application is particularly relevant in the context of increasing global food production demands.

Biochemical Research

In biochemical research, this compound is studied for its role as an enzyme inhibitor . The compound’s interaction with specific enzymes helps elucidate metabolic pathways and disease mechanisms.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit carbonic anhydrases, which are crucial for various physiological processes . This inhibition provides insights into potential therapeutic applications in treating conditions like glaucoma and epilepsy.

Material Science

The unique chemical properties of this compound allow it to be incorporated into polymers, enhancing their thermal stability and mechanical strength. This application is beneficial for developing advanced materials used in various industrial applications.

Polymer Enhancements

Research indicates that integrating this compound into polymer matrices can improve their performance characteristics, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .

Comparison with Similar Compounds

Structural Analogs in Anticonvulsant Research

3-Methylpentyl(4-sulfamoylphenyl)carbamate (MSPC)

  • Structure : Features a branched 3-methylpentyl chain instead of a methyl group.
  • Activity : Demonstrates superior anticonvulsant potency with ED₅₀ values of 13 mg/kg (i.p.) and 28 mg/kg (p.o.) in rat maximal electroshock (MES) tests .
  • Pharmacokinetics : Higher lipophilicity due to the longer alkyl chain enhances brain penetration, though metabolic clearance is faster compared to methyl derivatives.

3-Methylpropyl(4-sulfamoylphenyl)carbamate (MBPC)

  • Structure : A shorter analog of MSPC, with two fewer aliphatic carbons.
  • Activity : Moderately potent anticonvulsant (ED₅₀ range: 19–39 mg/kg in MES tests) .
  • Enantioselectivity :
    • (S)-MBPC : Higher brain-to-plasma (AUC) ratio (1.32 ) and lower clearance, contributing to better efficacy.
    • (R)-MBPC : 65% higher clearance than (S)-enantiomer, reducing plasma exposure .
Table 1: Pharmacokinetic Comparison of MBPC Enantiomers
Parameter Racemic-MBPC (S)-MBPC (R)-MBPC
Brain-to-Plasma AUC 1.49 1.32 1.27
Clearance (mL/min) 18.2 15.8 26.1
ED₅₀ (MES test, mg/kg) 24 19 39

Carbamate Derivatives in Other Therapeutic and Industrial Contexts

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate (ESEC)

  • Structure : Incorporates an ethyl carbamate and an additional ethyl linker.
  • Applications : Used in biochemical studies for its solubility and stability, but lacks significant anticonvulsant activity .

Methyl (phenylsulfonyl)carbamate

  • Structure : Replaces the sulfamoyl group with a phenylsulfonyl moiety.

Fentanyl Methyl Carbamate

  • Structure : Combines a fentanyl backbone with a methyl carbamate group.

Substituent Effects on Activity and Stability

  • Alkyl Chain Length : Longer chains (e.g., MSPC) enhance lipophilicity and brain uptake but increase metabolic degradation.
  • Aromatic Substitutions : Derivatives with chlorophenyl (e.g., CAS 1795420-22-2) or thiophene groups (e.g., CAS 1797182-85-4) show altered binding affinities but reduced aqueous solubility .
  • Stereochemistry : Enantiomers of MBPC exhibit divergent pharmacokinetics, underscoring the importance of chiral resolution in drug development .

Biological Activity

Methyl (4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The sulfonamide group is known for its ability to bind to the active sites of enzymes, thereby preventing substrate access and catalysis. This property is particularly relevant in the context of carbonic anhydrases, where the compound has been shown to exhibit high binding affinity and selective inhibition .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives, particularly in animal models. For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated significant efficacy in the rat maximal electroshock test with an ED50 value of 13 mg/kg when administered intraperitoneally . This suggests that modifications of the original compound can lead to enhanced pharmacological profiles.

Inhibition of Cholinesterases

This compound has also been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that the compound can act as a competitive inhibitor, enhancing its therapeutic potential in treating cognitive disorders .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity and potency. The following table summarizes key data:

Compound Structure Features Biological Activity ED50 (mg/kg)
This compoundCarbamate + SulfonamideEnzyme inhibitorN/A
3-Methylpentyl(4-sulfamoylphenyl)carbamateSimilar structureAnticonvulsant13 (i.p.)
Benzyl(4-sulfamoylphenyl)carbamateSulfamoyl + CarbamateBChE inhibitorN/A

Case Studies

  • Anticonvulsant Activity : In a study analyzing various carbamate derivatives, MSPC was identified as the most potent anticonvulsant among its peers, demonstrating significant efficacy in both intraperitoneal and oral administration routes .
  • Covalent Inhibition Mechanism : Research on targeted inhibitors for carbonic anhydrases has shown that this compound derivatives can form covalent bonds with specific residues in the enzyme's active site, leading to irreversible inhibition. This characteristic is particularly beneficial for developing selective anticancer therapies .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. The compound's ability to selectively inhibit key enzymes positions it as a candidate for treating various diseases, including epilepsy and neurodegenerative disorders. Further studies are necessary to explore its full therapeutic potential and optimize its pharmacokinetic properties.

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